(5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid
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Overview
Description
(5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid is a heterocyclic aromatic compound that contains both a boronic acid group and a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid typically involves the reaction of 5-cyano-6-(dimethylamino)pyridine with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the boronic acid compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form new carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). Reaction conditions typically involve heating the reaction mixture to temperatures ranging from 80°C to 120°C .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while reduction reactions produce amine derivatives .
Scientific Research Applications
(5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of functionalized polymers .
Mechanism of Action
The mechanism of action of (5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The cyano group can also participate in various interactions, contributing to the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
- (5-Cyano-6-(methylamino)pyridin-3-yl)boronic acid
- (5-Cyano-6-(ethylamino)pyridin-3-yl)boronic acid
- (5-Cyano-6-(dimethylamino)pyridin-2-yl)boronic acid
Uniqueness
(5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid is unique due to the presence of both a cyano group and a dimethylamino group on the pyridine ring, which enhances its reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[5-cyano-6-(dimethylamino)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BN3O2/c1-12(2)8-6(4-10)3-7(5-11-8)9(13)14/h3,5,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREHVJNXMDPJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N(C)C)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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